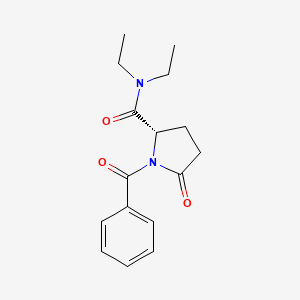

(S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide

Descripción

(S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide (CAS: 85760-92-5) is a chiral pyrrolidine derivative with a molecular formula of C₁₆H₂₀N₂O₃ and a molecular weight of 288.342 g/mol . The compound features a benzoyl group at the 1-position of the pyrrolidine ring, a 5-oxo (ketone) moiety, and an N,N-diethyl carboxamide substituent at the 2-position. Its stereochemistry is defined by the (S)-configuration at the chiral center, which may influence its biological activity and physicochemical properties.

Key physicochemical properties include a calculated LogP of 0.679, indicating moderate lipophilicity . Analytical methods for its separation and quantification have been optimized using the Newcrom R1 HPLC column, a reverse-phase column with low silanol activity, ensuring high resolution and reproducibility . The mobile phase typically comprises acetonitrile, water, and phosphoric acid (replaceable with formic acid for MS compatibility). This method is scalable for preparative isolation of impurities and pharmacokinetic studies, highlighting its utility in drug development .

Propiedades

Número CAS |

85760-92-5 |

|---|---|

Fórmula molecular |

C16H20N2O3 |

Peso molecular |

288.34 g/mol |

Nombre IUPAC |

(2S)-1-benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C16H20N2O3/c1-3-17(4-2)16(21)13-10-11-14(19)18(13)15(20)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3/t13-/m0/s1 |

Clave InChI |

BQWDCWDJASHHKV-ZDUSSCGKSA-N |

SMILES isomérico |

CCN(CC)C(=O)[C@@H]1CCC(=O)N1C(=O)C2=CC=CC=C2 |

SMILES canónico |

CCN(CC)C(=O)C1CCC(=O)N1C(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Métodos De Preparación

Reaction Details:

- Reactants :

- N,N-Diethyl-2-pyrrolidone

- Benzoyl chloride

- Base : Triethylamine

- Solvent : Dichloromethane

- Temperature : Room temperature

- Reaction Time : Several hours depending on scale and conditions

Procedure:

- Dissolve N,N-diethyl-2-pyrrolidone in dichloromethane.

- Add triethylamine to neutralize the hydrochloric acid generated during the reaction.

- Slowly add benzoyl chloride dropwise while stirring at room temperature.

- Allow the reaction mixture to stir for several hours until completion, as monitored by thin-layer chromatography (TLC).

Purification:

The crude product is purified by recrystallization or column chromatography to achieve high purity.

Industrial Scale Optimization

For large-scale production, continuous flow reactors are often employed to enhance efficiency and reproducibility.

Advantages of Continuous Flow Reactors:

- Better temperature control

- Reduced reaction time

- Enhanced yield and consistency

In industrial setups, solvents such as dichloromethane are replaced with greener alternatives where possible, and automated systems are used to ensure precise reagent addition and mixing.

Chiral Synthesis for (S)-Enantiomer

The synthesis of the (S)-enantiomer specifically requires chiral precursors or catalysts to ensure stereoselectivity.

Example Method:

- Start with a chiral precursor such as (S)-N-p-methoxybenzyl-protected pyrrolidine derivatives.

- Employ a base like sodium ethoxide in a solvent mixture of ethanol and dimethylformamide (DMF).

- Conduct the reaction under hydrogen pressure in an autoclave to maintain stereoselectivity.

- Purify the product using chromatography or recrystallization.

Alternative Synthesis Routes

Some patents describe alternative methods for synthesizing pyrrolidine derivatives, which can be adapted for this compound:

Example Conditions:

- Use protecting groups for nitrogen or carboxyl functionalities during intermediate steps.

- Employ reagents like trifluoroacetic acid for deprotection steps.

- Optimize reaction temperatures (e.g., -78°C for sensitive intermediates) to improve yields.

Summary of Reaction Conditions

| Parameter | General Synthesis | Industrial Scale Optimization | Chiral Synthesis |

|---|---|---|---|

| Reactants | N,N-Diethyl-2-pyrrolidone, benzoyl chloride | Same as general synthesis | Chiral precursors |

| Base | Triethylamine | Triethylamine or automated systems | Sodium ethoxide |

| Solvent | Dichloromethane | Greener alternatives if possible | Ethanol + DMF |

| Temperature | Room temperature | Controlled via continuous flow | -78°C to room temperature |

| Purification Method | Recrystallization or chromatography | Automated purification systems | Chromatography/recrystallization |

Challenges and Considerations

- Yield Optimization : Reaction yields can vary depending on reagent quality and reaction conditions.

- Environmental Concerns : The use of dichloromethane poses environmental risks; greener solvents are recommended for industrial applications.

- Chirality Control : Achieving high enantiomeric purity requires careful selection of chiral catalysts or precursors.

Aplicaciones Científicas De Investigación

(S)-1-Benzoyl-N,N-dietil-5-oxopirrolidina-2-carboxamida tiene una amplia gama de aplicaciones en investigación científica:

Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y como auxiliar quiral en la síntesis asimétrica.

Biología: El compuesto se utiliza en estudios relacionados con la inhibición de enzimas e interacciones proteína-ligando.

Industria: El compuesto se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de agroquímicos.

Mecanismo De Acción

El mecanismo de acción de (S)-1-Benzoyl-N,N-dietil-5-oxopirrolidina-2-carboxamida implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo benzoyl y el anillo de pirrolidina juegan un papel crucial en la unión a estas dianas, lo que lleva a la modulación de las vías biológicas. Las vías y dianas exactas dependen de la aplicación específica y el contexto de uso.

Compuestos Similares:

®-1-Benzoyl-N,N-dietil-5-oxopirrolidina-2-carboxamida: El enantiómero del compuesto, con diferente estereoquímica.

1-Benzoyl-N,N-dietil-5-oxopirrolidina-2-carboxamida: La mezcla racémica de ambos enantiómeros.

N-Benzoyl-N,N-dietil-2-pirrolidinocarboxamida: Un compuesto estructuralmente similar con ligeras variaciones en los grupos funcionales.

Unicidad: (S)-1-Benzoyl-N,N-dietil-5-oxopirrolidina-2-carboxamida es única debido a su estereoquímica específica, que puede influir significativamente en su actividad biológica e interacciones con dianas moleculares. Esto la convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Key Parameters

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Substituents |

|---|---|---|---|---|---|

| This compound | 85760-92-5 | C₁₆H₂₀N₂O₃ | 288.342 | 0.679 | N,N-diethyl, benzoyl |

| (±)-1-Benzoyl-5-oxo-N,N-dipropylpyrrolidine-2-carboxamide | 57632-66-3 | C₁₈H₂₄N₂O₃ | 316.395 | ~1.8* | N,N-dipropyl, benzoyl (racemic) |

| (S)-N,N-Dihexyl-5-oxopyrrolidine-2-carboxamide | 85187-30-0 | Not reported | Not reported | ~3.5* | N,N-dihexyl (no benzoyl) |

| (S)-N-2-Naphthyl-5-oxopyrrolidine-2-carboxamide | 22155-91-5 | Not reported | Not reported | ~2.2* | N-2-naphthyl (no benzoyl) |

*Estimated LogP values based on alkyl chain length and substitution patterns.

Key Observations:

Substituent Effects on Lipophilicity :

- The N,N-diethyl group in the target compound confers a LogP of 0.679 , while the N,N-dipropyl analog (C₁₈H₂₄N₂O₃) exhibits higher lipophilicity (~1.8) due to longer alkyl chains . The N,N-dihexyl derivative (CAS: 85187-30-0) is predicted to have a LogP of ~3.5, making it significantly more hydrophobic .

- Removal of the benzoyl group (e.g., in (S)-N,N-dihexyl-5-oxopyrrolidine-2-carboxamide) reduces aromatic interactions but increases alkyl-driven hydrophobicity.

Stereochemical Considerations :

- The target compound’s (S)-enantiomer may exhibit distinct biological activity compared to the racemic (±)-dipropyl analog (CAS: 57632-66-3). Enantiopure compounds often show enhanced receptor binding or metabolic stability .

Chromatographic Behavior :

- The target compound is separable on the Newcrom R1 column under reverse-phase conditions . In contrast, the racemic (±)-dipropyl analog would likely require chiral chromatography for enantiomeric resolution, increasing analytical complexity.

Pharmacokinetic and Functional Differences

- Metabolic Stability : Shorter alkyl chains (e.g., diethyl) may favor faster hepatic metabolism compared to bulkier dipropyl or dihexyl groups, which could prolong half-life but reduce aqueous solubility .

- Applications : The benzoyl group in the target compound enhances stability toward hydrolysis compared to analogs with electron-donating substituents (e.g., p-toluenesulphonamide in CAS: 4272-74-6) .

Analytical Challenges

- Column Compatibility : While the Newcrom R1 column is effective for the target compound , analogs like the dihexyl derivative may require alternative columns (e.g., C18 with higher carbon load) due to extreme hydrophobicity.

- Mass Spectrometry : Phosphoric acid in the mobile phase is replaceable with formic acid for MS compatibility, a critical adjustment for high-throughput pharmacokinetic studies .

Actividad Biológica

(S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide is a chiral compound characterized by its distinctive pyrrolidine ring structure, which contributes to its biological activity. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₈N₂O₃, with a molecular weight of 262.31 g/mol. Its structure includes a benzoyl group and N,N-diethyl substitution , which enhance its lipophilicity and influence its interaction with biological targets.

Research indicates that this compound interacts with various biological targets through hydrogen bonding and hydrophobic interactions. These interactions are critical for understanding its pharmacological effects. For instance, docking studies have shown that the compound can bind effectively to enzymes involved in metabolic pathways, suggesting potential roles in modulating metabolic processes.

Antinociceptive and Anti-inflammatory Effects

Preliminary studies have suggested that this compound exhibits significant antinociceptive (pain-relieving) and anti-inflammatory properties. These effects may be attributed to its ability to influence neurotransmitter systems within the central nervous system (CNS), potentially modulating pain perception.

Neuroprotective Properties

In vitro studies have demonstrated that derivatives of the compound can offer neuroprotective benefits, particularly against excitotoxicity induced by NMDA receptor activation. One such study highlighted that related compounds could attenuate calcium influx and suppress NR2B upregulation, indicating a protective mechanism against neurodegeneration .

Data Table: Summary of Biological Activities

Case Study 1: Analgesic Activity

In a controlled study, this compound was administered to rodent models subjected to pain stimuli. The results indicated a marked reduction in pain response compared to control groups, highlighting its potential as an analgesic agent.

Case Study 2: Neuroprotection in Excitotoxicity Models

Another study focused on the neuroprotective effects of related compounds in models of excitotoxicity. The results showed that these compounds significantly reduced neuronal death and improved cognitive function in behavioral tests, suggesting their utility in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structure and enantiomeric purity of (S)-1-Benzoyl-N,N-diethyl-5-oxopyrrolidine-2-carboxamide?

- Methodological Answer :

- X-ray crystallography is critical for resolving stereochemistry and verifying the (S)-configuration. Single-crystal diffraction studies provide unambiguous structural assignments .

- High-Performance Liquid Chromatography (HPLC) with chiral columns (e.g., polysaccharide-based phases) ensures enantiomeric purity. Retention time comparisons against racemic mixtures can validate enantioselective synthesis .

- NMR spectroscopy (1H, 13C, and 2D experiments like COSY, NOESY) confirms connectivity and detects diastereomeric impurities. For example, coupling constants in the pyrrolidine ring can indicate conformational stability .

Q. How should researchers safely handle and store this compound to prevent degradation?

- Methodological Answer :

- Handling : Use fume hoods with local exhaust ventilation to minimize inhalation risks. Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Avoid dust generation during weighing .

- Storage : Keep in tightly sealed amber glass containers under inert gas (e.g., argon) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the benzoyl or carboxamide groups. Separate from oxidizing agents to avoid unintended reactions .

Q. What synthetic routes are commonly employed for pyrrolidine-2-carboxamide derivatives, and how can reaction yields be optimized?

- Methodological Answer :

- Stepwise acylation : React (S)-5-oxopyrrolidine-2-carboxylic acid with diethylamine using coupling agents like HATU or DCC. Subsequent benzoylation with benzoyl chloride in anhydrous THF at 0°C minimizes side reactions .

- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Use catalytic DMAP for acylation steps to enhance efficiency. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions between NMR and mass spectrometry data during characterization?

- Methodological Answer :

- NMR Artifacts : Check for solvent impurities (e.g., residual DMSO in DMSO-d6) or dynamic effects (e.g., rotamers in the carboxamide group) that may split signals. Use variable-temperature NMR to assess conformational exchange .

- MS Discrepancies : Employ high-resolution mass spectrometry (HRMS) to distinguish between isobaric ions. For example, a [M+H]+ peak at m/z 345.2045 (calculated for C17H25N2O3) confirms molecular identity. Cross-validate with isotopic pattern analysis .

Q. What strategies are effective in designing biological assays to evaluate the bioactivity of this compound, considering its stereochemistry?

- Methodological Answer :

- Enantiomer-Specific Assays : Compare the (S)-enantiomer with its (R)-counterpart using cell-based assays (e.g., MTT for cytotoxicity). This isolates stereochemical effects on activity .

- Target Binding Studies : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinity to enzymes like prolyl oligopeptidase. Include controls with scrambled stereoisomers to validate specificity.

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Catalysis : Use asymmetric hydrogenation with Ru-BINAP catalysts to synthesize the pyrrolidine core with >99% ee. Monitor enantiopurity via chiral HPLC at each step .

- Process Optimization : Replace batch reactions with flow chemistry for better temperature and mixing control. Conduct Design of Experiments (DoE) to identify critical parameters (e.g., solvent polarity, stoichiometry) affecting yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.